1-Octylpiperidine-4-carboxylic acid
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Overview
Description
1-Octylpiperidine-4-carboxylic acid is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an octyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octylpiperidine-4-carboxylic acid can be synthesized through several methodsThe reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Octylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The octyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
1-Octylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and surfactants
Mechanism of Action
The mechanism of action of 1-Octylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
1-Octylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
1-Acetylpiperidine-4-carboxylic acid: This compound has an acetyl group instead of an octyl group, leading to different chemical and biological properties.
Piperidine-4-carboxylic acid: Lacks the octyl group, making it less hydrophobic and altering its reactivity and solubility.
N-Acetylisonipecotic acid: Another derivative with distinct pharmacological applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
1-Octylpiperidine-4-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
- Neurotransmitter Modulation : Similar compounds have been shown to act as monoamine neurotransmitter reuptake inhibitors, potentially affecting mood and anxiety levels.
- Cell Cycle Regulation : Analogous piperidine derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells, suggesting a role in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound shows significant activity with IC50 values in the low nanomolar range, indicating potent anticancer properties. For example:
Cell Line | IC50 (nM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
These results suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis or necrosis.
Case Studies
-
Study on Cancer Cell Lines :
A study conducted on several tumor cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death. -
Neuropharmacological Effects :
In animal models, this compound exhibited anxiolytic effects comparable to established anxiolytics. Behavioral assays indicated reduced anxiety-like behaviors in treated subjects, supporting its potential use in treating anxiety disorders.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives, highlighting modifications that enhance biological activity. For instance:
- N-Alkyl Substituents : The presence of longer alkyl chains (like octyl) has been linked to improved lipophilicity and cellular permeability.
- Functional Group Variations : Alterations to the carboxylic acid group can significantly affect binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C14H27NO2 |
---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-octylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H27NO2/c1-2-3-4-5-6-7-10-15-11-8-13(9-12-15)14(16)17/h13H,2-12H2,1H3,(H,16,17) |
InChI Key |
NDIICMPUCXOUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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